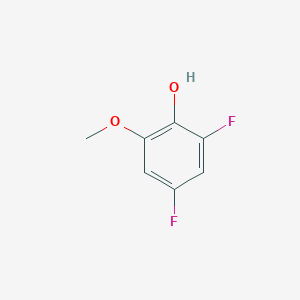

2,4-Difluoro-6-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2O2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2,4-difluoro-6-methoxyphenol |

InChI |

InChI=1S/C7H6F2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

InChI Key |

DUNWVXNEKDJKHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoro 6 Methoxyphenol and Analogues

Strategic Retrosynthetic Dissection for Targeted Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scripps.edu For 2,4-Difluoro-6-methoxyphenol, several disconnections can be envisioned. A primary disconnection strategy would involve breaking the C-O bonds of the methoxy (B1213986) and hydroxyl groups, or the C-F bonds.

A plausible retrosynthetic approach would start by disconnecting the methoxy group, leading to a difluorinated hydroquinone (B1673460) precursor. Alternatively, disconnecting the hydroxyl group could lead to a difluoromethoxybenzene derivative, which could then be hydroxylated. Another strategy involves disconnecting one or both fluorine atoms, suggesting a fluorination step on a methoxyphenol precursor. Each of these pathways presents unique challenges and requires specific reaction conditions to achieve the desired regioselectivity.

Aromatic Electrophilic and Nucleophilic Substitution Strategies

Aromatic substitution reactions are fundamental to the synthesis of substituted benzene (B151609) derivatives. These can be broadly categorized as electrophilic or nucleophilic, depending on the nature of the attacking species.

Direct Fluorination Protocols for Phenolic Systems

Direct fluorination of phenols can be achieved using electrophilic fluorinating agents. google.comresearchgate.net These reagents introduce a fluorine atom onto the aromatic ring. For phenolic systems, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

A method for the direct ortho-position fluorination of phenolic compounds has been developed using a photocatalyst. google.com In this process, a phenol (B47542) is reacted with a fluorinating agent in the presence of a photocatalyst and a light source at room temperature. google.com For instance, 3-methoxyphenol (B1666288) can be fluorinated using Selectfluor as the fluorinating agent and Eosin Y as the photocatalyst under blue light irradiation. google.com This method is advantageous due to its mild reaction conditions, high site selectivity, and the use of environmentally friendly catalysts. google.com

| Reactant | Reagent | Catalyst | Conditions | Product |

| 3-Methoxyphenol | Selectfluor | Eosin Y | Blue light, Room Temp, 6h | 2-Fluoro-5-methoxyphenol |

| Phenol | 1-chloromethyl-4-fluoro-1, 4-diazotized bicyclo 2.2. 2 octane (B31449) bis (tetrafluoroborate) salt | Eosin Y | Blue light, Room Temp | o-Fluorophenol |

Table 1: Examples of Direct Fluorination of Phenolic Systems. google.com

Nucleophilic Aromatic Substitution (SNAr) Pathways for Difluoro- and Methoxy-Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as methoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like fluorine or nitro groups. core.ac.uklibretexts.org The mechanism typically involves a two-step addition-elimination process via a Meisenheimer complex. core.ac.uklibretexts.org

The synthesis of fluorine-methoxy substituted chalcone (B49325) derivatives has been achieved through a one-pot synthesis that involves a condensation reaction where a fluorine atom at the para position is substituted by a methoxy group via an SNAr reaction. acgpubs.org This highlights the feasibility of using SNAr for the synthesis of methoxy-substituted fluoroaromatics. In some cases, the SNAr reaction can proceed through a concerted mechanism, especially for unactivated aromatic rings. researchgate.netnih.gov

The synthesis of 1,2-Difluoro-4-methoxy-3-nitrobenzene often involves the introduction of a methoxy group via SNAr with methoxide. Similarly, the synthesis of various carbohydrate-aryl ethers has been reported through the SNAr reaction between carbohydrate alcohols and a range of fluorinated (hetero)aromatics. acs.org

| Aryl Halide | Nucleophile | Conditions | Product |

| 1-Fluoro-4-nitrobenzene | Carbohydrate alcohol | KHMDS, THF | 4-Nitrophenyl carbohydrate ether |

| Tetrafluorobenzene | Carbohydrate alcohol | KHMDS, THF | Monosubstituted tetrafluorophenyl carbohydrate ether |

| 2,5-Difluoro-4-bromonitrobenzene | 3-Methoxyphenol | - | 4-bromo-2-fluoro-5-(3-methoxyphenoxy)nitrobenzene |

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho-position, forming an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

Fluorine itself can act as a potent directing group for ortho-metalation. researchgate.net Many para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net The aryl O-carbamate group (Ar-OCONEt2) is also recognized as one of the strongest DMGs. acs.org This strategy can be applied to synthesize highly functionalized phenols. For example, O-(3,n-dihalophenyl) N,N-diethylcarbamates can be regioselectively lithiated at the C-2 position. researchgate.net

| Substrate | Directing Group | Metalating Agent | Electrophile | Product |

| Anisole | Methoxy | n-Butyllithium | Generic Electrophile (E) | 2-Substituted Anisole |

| para-Substituted Fluorobenzene | Fluorine | LDA or LiTMP | Generic Electrophile (E) | ortho-Substituted Fluorobenzene |

| O-(3,n-dihalophenyl) N,N-diethylcarbamate | O-Carbamate | s-Butyllithium | Generic Electrophile (E) | 2-Substituted dihalophenyl carbamate |

Table 3: Examples of Ortho-Directed Metalation. wikipedia.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grumb.educhemie-brunschwig.chmdpi.com These reactions offer a versatile approach to assemble complex aromatic precursors.

Ullmann-Type Coupling Reactions

The Ullmann reaction, and its modern variants, are copper-catalyzed cross-coupling reactions used to form aryl ethers, aryl amines, and biaryls. mdpi.comorganic-chemistry.orgwikipedia.org The classical Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. chemie-brunschwig.ch Ullmann-type reactions, or Ullmann condensations, are copper-promoted conversions of aryl halides with nucleophiles like phenols, amines, and thiols. wikipedia.org

These reactions have been significantly improved with the development of soluble copper catalysts and ligands, allowing for milder reaction conditions. researchgate.net For instance, the synthesis of 3-(p-substituted aryloxy) phenols can be achieved through an Ullmann coupling of resorcinol (B1680541) with aryl iodides using CuI and picolinic acid as catalysts. mdpi.com A common synthesis of 4,4'-Difluoro-2,2'-dimethoxybiphenyl involves the Ullmann coupling of 2-fluoro-6-methoxyphenylboronic acid with a halogenated precursor. vulcanchem.com

| Aryl Halide | Nucleophile/Coupling Partner | Catalyst | Conditions | Product |

| 4-Chloronitrobenzene | Phenol | Copper | High Temperature | p-Nitrophenyl phenyl ether |

| Aryl Iodide | Resorcinol | CuI/picolinic acid | - | 3-(p-substituted aryloxy) phenol |

| 2-Fluoro-6-methoxyphenylboronic acid | Halogenated precursor | - | - | 4,4'-Difluoro-2,2'-dimethoxybiphenyl |

Table 4: Examples of Ullmann-Type Coupling Reactions. mdpi.comwikipedia.orgvulcanchem.com

Suzuki-Miyaura and Sonogashira Cross-Coupling Applications

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura and Sonogashira reactions are cornerstone methodologies in this field. These palladium-catalyzed reactions enable the coupling of aryl or vinyl halides with organoboron compounds (Suzuki-Miyaura) or terminal alkynes (Sonogashira), respectively. wikipedia.orglibretexts.org Derivatives of this compound, when appropriately functionalized with a halide or a triflate, can serve as effective coupling partners in these transformations.

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. libretexts.orgmdpi.com The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms. wikipedia.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org The mechanism involves a palladium cycle, similar to the Suzuki-Miyaura reaction, and a copper cycle. The generally accepted mechanism for copper-free Sonogashira coupling involves the oxidative addition of the halide to the palladium(0) catalyst, followed by the formation of a π-alkyne-palladium complex. libretexts.org Deprotonation of the alkyne by a base then leads to the formation of a palladium acetylide, which, after isomerization and reductive elimination, yields the desired product. libretexts.org

The strategic application of these cross-coupling reactions to derivatives of this compound allows for the introduction of a wide array of aryl, vinyl, and alkynyl substituents, providing access to a diverse range of complex molecules.

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Reaction Type | C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation | C(sp²)–C(sp) bond formation |

| Coupling Partners | Aryl/vinyl halide or triflate + Organoboronic acid/ester | Aryl/vinyl halide + Terminal alkyne |

| Catalyst System | Palladium catalyst | Palladium catalyst and Copper(I) co-catalyst (typically) |

| Base | Required for activation of the organoboron species | Required for deprotonation of the terminal alkyne |

| Key Intermediates | Arylpalladium(II) complex, Organopalladium(II) boronate | Arylpalladium(II) complex, Copper(I) acetylide (in co-catalyzed reaction) |

Buchwald-Hartwig Aminations for Nitrogen Incorporation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction is particularly valuable as it overcomes the limitations of traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org For derivatives of this compound, this methodology provides a direct route to introduce nitrogen-containing functionalities.

The catalytic cycle of the Buchwald-Hartwig amination is understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine with the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium amide complex, and finally, reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, being particularly effective. wikipedia.orgrsc.org The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org

The reaction conditions, including the choice of base, solvent, and temperature, are crucial and must be optimized for specific substrates. While strong bases like sodium tert-butoxide are commonly used, weaker bases can be employed for base-sensitive substrates, although this may lead to lower reaction rates. libretexts.org The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines and aryl halides, making it a powerful tool for the synthesis of complex molecules containing the 2,4-difluoro-6-methoxyphenyl scaffold.

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role in the Reaction | Examples |

| Aryl Halide/Triflate | The electrophilic coupling partner. | Bromo- or iodo-derivatives of this compound |

| Amine | The nucleophilic coupling partner. | Primary and secondary alkyl or aryl amines |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates the reactivity and stability of the catalyst. | Buchwald ligands (e.g., XPhos, SPhos), Hartwig ligands, BINAP, DPPF |

| Base | Promotes the deprotonation of the amine. | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Provides the reaction medium. | Toluene (B28343), Dioxane, THF |

Demethylation and Ether Cleavage Reactions for Phenol Generation

The methoxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal, or demethylation, is a crucial step in many synthetic sequences to unmask the free phenol, which can then be used for further functionalization. Various methods exist for ether cleavage, with the choice of reagent depending on the other functional groups present in the molecule to ensure selectivity. mdpi.com

A common and effective reagent for demethylation is boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. mdpi.com Other strong acids like hydrobromic acid (HBr) in acetic acid can also be employed for this purpose. mdpi.com These methods are generally robust but can be harsh, potentially affecting acid-sensitive functional groups elsewhere in the molecule.

Derivatization Pathways and Functional Group Transformations

The this compound core offers multiple sites for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. These transformations can be broadly categorized into reactions at the phenolic hydroxyl group, functionalization of the aromatic ring, and the synthesis of more complex structures like Schiff base ligands from derived aldehydes.

The phenolic hydroxyl group of this compound is a key site for derivatization. Etherification , the conversion of the phenol to an ether, can be achieved through various methods. A common approach is the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, reacts with an alkyl halide. Phase-transfer catalysis can be employed to facilitate this reaction. scirp.org

Esterification , the formation of an ester from the phenol and a carboxylic acid or its derivative, is another important transformation. georganics.sk The Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. georganics.sk However, to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction. georganics.sk Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base. A variety of modern esterification methods have been developed, utilizing reagents such as pentafluoropyridine (B1199360) (PFP) as a mediator. researchgate.net

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents (two fluorine atoms and a methoxy group) must be considered. The fluorine atoms are deactivating but ortho-, para-directing, while the methoxy group is activating and ortho-, para-directing. The interplay of these effects will determine the regioselectivity of substitution reactions.

Furthermore, nucleophilic aromatic substitution (SNA_r) can be a viable strategy, particularly if the ring is further activated by electron-withdrawing groups or if a leaving group is present at an activated position. The introduction of fluorine atoms onto an aromatic ring is known to facilitate SNA_r reactions. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov Phenolic aldehydes derived from this compound are valuable precursors for the synthesis of Schiff base ligands. These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. ijpbs.com

The synthesis of Schiff bases is generally straightforward, involving the reaction of the phenolic aldehyde with a primary amine, often in an alcohol solvent, and sometimes with acid or base catalysis to facilitate the reaction. ijpbs.comaaru.edu.jo The resulting Schiff bases, incorporating the 2,4-difluoro-6-hydroxyphenyl moiety, can exhibit interesting electronic and steric properties, making them attractive candidates for applications in catalysis and materials science.

Elucidation of Reaction Mechanisms and Reaction Pathways of 2,4 Difluoro 6 Methoxyphenol

Investigations into Kinetic and Thermodynamic Control of Reactions

Currently, specific studies detailing the kinetic versus thermodynamic control of reactions involving 2,4-Difluoro-6-methoxyphenol are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The substitution patterns on the aromatic ring would likely lead to regioselective reactions, where the kinetically favored product, formed fastest, may differ from the most stable, thermodynamically favored product. The relative positions of the activating and deactivating groups influence the stability of intermediates, a key factor in determining the reaction pathway.

Detailed Mechanistic Studies of Nucleophilic Substitution on Fluorinated Aromatic Rings

The fluorine atoms in this compound are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms activates the ring towards attack by nucleophiles. The position of nucleophilic attack would be influenced by the combined directing effects of the fluorine, methoxy (B1213986), and hydroxyl groups. The stability of the Meisenheimer complex, a key intermediate in SNAr reactions, would be a critical determinant of the reaction's feasibility and regioselectivity.

Reactivity of the Methoxy Group and its Transformations

The methoxy group in this compound is an ether linkage attached to the benzene (B151609) ring. While generally stable, this group can undergo specific transformations. Under strongly acidic conditions, cleavage of the ether bond can occur to yield the corresponding dihydroxydifluorobenzene. The methoxy group also influences the reactivity of the aromatic ring through its electron-donating resonance effect, which can direct electrophilic substitution, although the strong deactivating effect of the fluorine atoms makes such reactions challenging.

Oxidative Pathways and Radical Intermediates in Phenolic Systems

Phenolic compounds are known to undergo oxidation, often proceeding through radical intermediates. In the case of this compound, oxidation would likely initiate at the hydroxyl group to form a phenoxy radical. The stability and subsequent reaction pathways of this radical would be influenced by the fluorine and methoxy substituents. These substituents can affect the spin density distribution within the aromatic ring, directing further reactions such as dimerization or reaction with other radical species. The presence of strong oxidizing agents should be avoided as it can lead to decomposition. aobchem.com

Fluorine-Specific Reactivity and Dehalogenation Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making dehalogenation challenging. However, under specific conditions, fluorine-specific reactivity can be observed.

Intramolecular Fluorine Atom Migration Processes

While not specifically documented for this compound, intramolecular fluorine atom migration, or "halogen dance" reactions, are known to occur in other polyfluoroaromatic systems, often under the influence of strong bases or organometallic reagents. These rearrangements proceed through complex mechanistic pathways and can lead to the formation of constitutional isomers.

Difluorocarbene Expulsion Pathways

The generation of carbenes from fluorinated precursors is a known synthetic strategy. While there is no direct evidence of difluorocarbene expulsion from this compound itself in the reviewed literature, related difluorinated aromatic compounds can, under certain high-energy conditions like pyrolysis or photolysis, potentially eliminate difluorocarbene (:CF2). This highly reactive intermediate can then participate in various cycloaddition and insertion reactions.

Chemical and Enzymatic Defluorination Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, both chemical and enzymatic methods have been explored for the defluorination of various organofluorine compounds, providing insights into potential pathways for the degradation of this compound.

Enzymatic Defluorination: Microbial enzymes, in particular, have demonstrated the ability to catalyze the hydrolytic cleavage of C-F bonds. Fluoroacetate dehalogenases, found in diverse bacteria like Pseudomonas and Burkholderia, are well-studied enzymes that cleave the C-F bond in fluoroacetate. nih.govuu.nl These enzymes typically operate via a nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a glycolate (B3277807) and a fluoride (B91410) ion. nih.gov

While direct enzymatic defluorination studies on this compound are not extensively documented, research on analogous compounds provides valuable models. For instance, the degradation of perfluorooctanoic acid (PFOA) has been achieved using horseradish peroxidase (HRP) in the presence of phenolic co-substrates like 4-methoxyphenol (B1676288), resulting in the removal of PFOA and the release of fluoride ions. nih.gov Furthermore, certain haloacid dehalogenases have shown activity toward difluorinated compounds like difluoroacetate (B1230586) and 2,2-difluoropropionic acid. nih.gov Computational analyses suggest that the enzymatic defluorination of difluoroacetate may proceed through two consecutive defluorination reactions. nih.gov

Another relevant mechanism is initiated by oxygenase enzymes. Toluene (B28343) dioxygenase from Pseudomonas putida F1 has been shown to catalyze the rapid defluorination of 2,2-Difluoro-1,3-benzodioxole (DFBD). nih.gov The proposed mechanism involves the enzymatic conversion of the substrate into an unstable diol intermediate, which then chemically decomposes, releasing two fluoride ions. nih.gov This highlights that initial enzymatic attack does not necessarily have to target the C-F bond directly but can create an intermediate that facilitates spontaneous defluorination.

| Enzyme/System | Fluorinated Substrate Example | Key Observation | Reference |

|---|---|---|---|

| Fluoroacetate Dehalogenase | Fluoroacetate | Catalyzes hydrolytic cleavage of the C-F bond. | nih.govuu.nl |

| Horseradish Peroxidase (HRP) with 4-methoxyphenol | Perfluorooctanoic acid (PFOA) | Achieved ~68% removal of PFOA with minimal fluoride release, suggesting complex degradation pathways. | nih.gov |

| Toluene Dioxygenase | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Extremely rapid defluorination initiated by dioxygenase action, followed by chemical decomposition. | nih.gov |

| Haloacid Dehalogenases | Difluoroacetate | Computational models suggest a two-step consecutive defluorination mechanism. | nih.gov |

Chemical Defluorination: Chemical methods for defluorination often require harsh conditions. However, deoxofluorinating agents offer a route to replace oxygen atoms with fluorine. Conversely, reactions that achieve defluorination are critical for understanding the stability and degradation of fluorinated aromatics. For instance, hydrodefluorination catalyzed by metal complexes represents a potential chemical degradation pathway. Gold(I)-H complexes have been shown to mediate the hydrodefluorination of fluoroarenes. researchgate.net

Solvent Effects on Organic Reactions Involving Difluorophenols

The choice of solvent is critical in organic synthesis, as it can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself. allrounder.airesearchgate.net For reactions involving polar molecules like difluorophenols, solvent effects are particularly pronounced due to potential interactions such as hydrogen bonding and dipole-dipole interactions. allrounder.ai

Solvents can affect reactions in several key ways:

Stabilization of Reactants and Transition States: Polar solvents can stabilize charged or polar transition states more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. allrounder.airesearchgate.net Conversely, if reactants are more strongly solvated than the transition state, the reaction will be slower. For reactions involving this compound, a polar protic solvent could stabilize the phenoxide anion formed during a deprotonation step, while a polar aprotic solvent might be preferred for nucleophilic substitution reactions.

Altering Reaction Pathways: The nature of the solvent can favor one reaction mechanism over another. For instance, in nucleophilic substitution reactions, polar protic solvents can facilitate SN1 pathways by stabilizing carbocation intermediates, whereas polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation but leaving the nucleophile relatively free and reactive.

Solubility and Diffusion: Solvents must, at a basic level, dissolve the reactants to allow them to interact. The viscosity of a solvent can also play a role by affecting the diffusion rate of reactants, which influences the frequency of molecular collisions. allrounder.ai

In the scale-up of chemical processes, solvent choice is also dictated by practical considerations such as work-up procedures. For example, the use of ethyl acetate (B1210297) with strongly basic aqueous phases can be problematic on a large scale due to slow phase separation and potential hydrolysis of the ester. scientificupdate.com In such cases, alternative solvents like toluene may be chosen to simplify the work-up. scientificupdate.com

| Solvent Type | Primary Interaction Mechanism | Effect on Reactions of Difluorophenols (Hypothesized) | Reference |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding, strong dipole interactions. | Can stabilize phenoxide anions and charged transition states. May favor SN1-type pathways. | allrounder.ai |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Dipole-dipole interactions. | Effective at dissolving polar reactants. Can accelerate SN2 reactions by poorly solvating anions. | allrounder.aiscientificupdate.com |

| Nonpolar (e.g., Toluene, Hexane) | Van der Waals forces. | Less interaction with polar molecules. May be used when reactants are nonpolar or to avoid side reactions. | researchgate.netscientificupdate.com |

Exploration of Complex Reaction Pathways and Transition States

Understanding the detailed pathway of a chemical reaction requires identifying all intermediates and the transition states that connect them. ims.ac.jp For molecules like this compound, multiple reaction pathways can compete, and the final product distribution is determined by the relative energy barriers of the transition states for each path. mdpi.com

Computational chemistry provides powerful tools for exploring these complex energy landscapes. ims.ac.jpnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and determine the geometries and energies of transition states. researchgate.net Such studies have been applied to reactions of related phenols. For instance, DFT calculations of the reaction between 4-methoxyphenol and pentafluoropyridine (B1199360) have elucidated the stepwise nucleophilic aromatic substitution (SNAr) pathway and the associated transition states. researchgate.net

Many organic reactions proceed through cyclic transition states, with six-membered transition states being particularly common and often highly ordered. e-bookshelf.de Classic examples include the Cope and Claisen rearrangements, which proceed through chair-like or boat-like six-membered transition states. e-bookshelf.deacs.org The stereochemical outcome of such reactions is often dictated by the conformational preferences within these transition states. For reactions involving this compound, such as a potential Claisen rearrangement of an allyl ether derivative, the substituents on the aromatic ring (fluorine and methoxy groups) would influence the stability of the possible transition state conformations, thereby directing the stereoselectivity of the reaction.

The prediction of reaction pathways is an active area of research, with graph-based network models being developed to suggest likely reaction sequences in solid-state synthesis and other areas. nih.gov These computational approaches can help predict intermediates and final products, guiding experimental efforts to achieve a desired outcome and avoid unwanted side reactions. mdpi.comnih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information on the number and type of atoms, their connectivity, and their spatial relationships. For 2,4-Difluoro-6-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

One-dimensional NMR spectra provide fundamental structural data. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like fluorine and oxygen causing notable downfield shifts. vulcanchem.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the two aromatic protons. The methoxy protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton (-OH) signal is also a singlet, but its chemical shift can be variable. The two aromatic protons are not chemically equivalent and will appear as distinct multiplets in the aromatic region (typically 6.5-7.5 ppm), showing coupling to each other and to the fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. wikipedia.org For this compound, seven distinct carbon signals are expected. The carbons directly bonded to fluorine atoms (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The signals for these carbons, along with the oxygen-bearing carbons (C-1 and C-6), will be the most downfield-shifted in the aromatic region. The methoxy carbon will appear as a single peak in the 55-60 ppm range.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov this compound will show two separate signals in the ¹⁹F NMR spectrum, corresponding to the non-equivalent fluorine atoms at the C-2 and C-4 positions. These signals will appear as multiplets due to coupling with each other (ortho-coupling) and with nearby protons on the aromatic ring. Chemical shifts for fluorine atoms attached to an aromatic ring typically appear between -110 and -180 ppm. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|---|

| ¹H | Ar-H (C3-H) | ~6.8 – 7.2 | dd (doublet of doublets) | Coupling to H at C5 and F at C2/C4 |

| Ar-H (C5-H) | ~6.6 – 7.0 | ddd (doublet of doublet of doublets) | Coupling to H at C3 and F at C4/C2 | |

| -OCH₃ | ~3.9 | s (singlet) | None | |

| ¹³C | C1 (-OH) | ~145-155 | d (doublet) | Coupling to F at C2 |

| C2 (-F) | ~150-160 | d (doublet) | Large ¹JCF coupling | |

| C3 | ~105-115 | dd (doublet of doublets) | Coupling to F at C2 and C4 | |

| C4 (-F) | ~150-160 | d (doublet) | Large ¹JCF coupling | |

| C5 | ~100-110 | d (doublet) | Coupling to F at C4 | |

| C6 (-OCH₃) | ~140-150 | d (doublet) | Coupling to F at C2 | |

| -OCH₃ | ~56 | s (singlet) | None | |

| ¹⁹F | F at C2 | ~ -120 to -140 | dd (doublet of doublets) | Coupling to F at C4 and H at C3 |

| F at C4 | ~ -110 to -130 | dd (doublet of doublets) | Coupling to F at C2 and H at C3/C5 |

While 1D NMR provides primary data, 2D NMR experiments are crucial for confirming the complex structural assembly by revealing through-bond correlations between nuclei. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the two aromatic protons by showing a cross-peak between their signals. acs.org This confirms their positions relative to one another on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would show correlation peaks linking the signal of each aromatic proton to its corresponding carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for placing substituents on the aromatic ring. For instance, HMBC correlations would be expected from the methoxy protons to the C-6 carbon, confirming the position of the methoxy group. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the entire substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant structural information. researchgate.net

ESI is a soft ionization technique that typically generates intact molecular ions or pseudomolecular ions with minimal fragmentation. For this compound (Molecular Formula: C₇H₆F₂O₂, Monoisotopic Mass: 160.03 Da), ESI-MS would be expected to show:

In positive ion mode: A prominent peak at m/z 161.04, corresponding to the protonated molecule [M+H]⁺.

In negative ion mode: A prominent peak at m/z 159.02, corresponding to the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI can measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the ion, providing definitive confirmation of the compound's chemical formula.

MALDI-TOF is another soft ionization technique, but it is most commonly employed for the analysis of large, non-volatile molecules such as proteins, DNA, and synthetic polymers. The analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to gentle ionization and desorption. While MALDI-TOF has been used to characterize some polyphenolic compounds, its application to a small, volatile molecule like this compound is not standard. The technique would be more applicable if the phenol (B47542) were derivatized to a larger, less volatile species or incorporated into a polymer.

Unlike soft ionization methods, techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) impart more energy to the molecular ion, causing it to fragment. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

A significant and characteristic fragmentation pathway for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (:CF₂), which corresponds to a neutral loss of 50 Da. Research has shown that this process occurs in the gas-phase dissociation of polyfluorophenyl cations and is supported by both experimental data and theoretical calculations.

For this compound, a plausible fragmentation pathway following ionization could involve:

Initial fragmentation through the loss of a stable radical, such as a methyl radical (•CH₃, 15 Da loss) from the methoxy group, to form a more stable cation.

The resulting difluorophenol cation could then undergo rearrangement. Studies propose an intramolecular "ring-walk" mechanism where a fluorine atom migrates to an adjacent carbon.

This rearrangement facilitates the elimination of a neutral difluorocarbene (:CF₂) molecule, resulting in a fragment ion that is 50 mass units lighter than its precursor. The detection of this specific M-50 neutral loss would be strong evidence for the polyfluorinated aromatic nature of the analyte.

Table 2: Summary of Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion / Fragment | Expected m/z | Notes |

|---|---|---|---|

| ESI-MS (+) | [M+H]⁺ | 161.04 | Protonated molecular ion. |

| ESI-MS (-) | [M-H]⁻ | 159.02 | Deprotonated molecular ion. |

| HRMS (ESI+) | [M+H]⁺ | 161.0405 | Confirms elemental formula C₇H₇F₂O₂⁺. |

| EI-MS / CID | [M-CH₃]⁺ | 145.02 | Loss of a methyl radical from the methoxy group. |

| [M-CH₃-CF₂]⁺ | 95.02 | Subsequent loss of difluorocarbene (50 Da). |

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and probing the interactions between them. By analyzing the vibrational modes of the atoms, detailed information about the molecular structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. mdpi.comnih.gov

For this compound, the FT-IR spectrum is characterized by absorption bands arising from its hydroxyl (-OH), methoxy (-OCH₃), carbon-fluorine (C-F), and substituted benzene ring moieties. The exact position of these bands can be influenced by electronic effects of the substituents and intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group.

Studies on structurally similar compounds, such as 2,4-difluorophenol (B48109) and other substituted phenols, provide a basis for assigning the vibrational frequencies. researchgate.netacs.org The O-H stretching vibration typically appears as a broad band, with its position sensitive to hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F and C-O stretching vibrations produce strong bands in the fingerprint region (below 1500 cm⁻¹). ucl.ac.ukresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Intramolecularly H-bonded) | 3200 - 3550 | Broad band, frequency lowered by hydrogen bonding to the methoxy group. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity bands. |

| Asymmetric CH₃ Stretch (of OCH₃) | ~2950 | |

| Symmetric CH₃ Stretch (of OCH₃) | ~2850 | |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands indicating the substituted benzene ring. |

| C-O Stretch (Aryl-O of phenol) | 1200 - 1260 | Strong intensity. |

| C-O Stretch (Alkyl-O of methoxy) | 1000 - 1075 | Strong intensity. |

| C-F Stretch | 1100 - 1250 | Typically very strong and characteristic bands. |

| O-H Bend | 1330 - 1440 | In-plane bending. |

| Aromatic C-H Bend | 750 - 900 | Out-of-plane bending, positions are diagnostic of substitution pattern. |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show signals for the aromatic ring and C-F bonds. researchgate.net Differences in the Raman spectra of various crystalline forms (polymorphs) can be used for their identification. americanpharmaceuticalreview.comspectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong to Medium |

| C-F Stretch | 1100 - 1250 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| O-H Stretch | 3200 - 3550 | Weak (often difficult to observe in Raman) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.com It is the only direct method for detecting and characterizing these transient species. bruker.com

The phenoxyl radical of this compound can be generated through oxidation of the parent phenol. EPR spectroscopy of this radical would provide information about the distribution of the unpaired electron spin density across the molecule. The spectrum's g-value and hyperfine coupling constants (hfs) are key parameters. The g-value is characteristic of the radical's electronic environment. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁹F.

While specific EPR data for the this compound radical is not documented in the searched literature, predictions can be made based on related structures. rsc.orgresearchgate.net The unpaired electron would be delocalized over the aromatic ring. It would couple to the ring protons and the two fluorine atoms, leading to a complex, multi-line spectrum. Analysis of the hyperfine splitting pattern would allow for the mapping of the spin distribution, providing insight into the electronic effects of the fluoro and methoxy substituents on the radical's stability and structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. oecd.org For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*. aphrc.org

The absorption spectrum is influenced by the substituents on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes that typically cause a bathochromic shift (shift to longer wavelengths) of the primary aromatic absorption bands. The fluorine atoms can also influence the spectrum. The combined effect of these substituents determines the final positions and intensities of the absorption maxima (λmax). cdnsciencepub.com Studies on various substituted phenols show that both the substituent and the solvent can significantly affect the electronic spectra. aphrc.org

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) | Notes |

|---|---|---|

| π→π* | ~270 - 290 | Corresponds to the substituted benzene chromophore. The exact position is a cumulative effect of all substituents. |

| n→π* | >300 | Weaker intensity band, may be obscured by the stronger π→π* transition. Arises from non-bonding electrons on the oxygen atoms. |

X-ray Diffraction (XRD) for Solid-State Structural Determination

A crystal structure analysis of this compound would provide definitive information on:

The planarity of the benzene ring.

The precise bond lengths of C-F, C-O, and C-C bonds.

The conformation of the methoxy group relative to the ring and the hydroxyl group.

The details of the intramolecular hydrogen bond between the phenolic -OH and the methoxy oxygen.

The nature and geometry of intermolecular hydrogen bonds and other interactions that dictate the crystal packing.

While the specific crystal structure of this compound has not been reported in the searched literature, the table below shows example data for a related substituted methoxyphenol derivative to illustrate the type of information obtained from an XRD study. researchgate.net

Table 4: Illustrative Single-Crystal XRD Data for a Substituted Methoxyphenol Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.112 (1) |

| b (Å) | 8.470 (1) |

| c (Å) | 12.011 (1) |

| β (°) | 112.846 (5) |

| Volume (ų) | 1240.8 (1) |

| Z (molecules/unit cell) | 4 |

| Key Intramolecular Interaction | O-H···N hydrogen bond |

| Key Intermolecular Interaction | C-H···O hydrogen bonds, π-π stacking |

This data provides a complete description of the molecule's structure and its arrangement in the solid state. researchgate.net

Computational Chemistry and Theoretical Studies on 2,4 Difluoro 6 Methoxyphenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a molecule.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational analysis involves identifying and evaluating the relative energies of different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. For 2,4-Difluoro-6-methoxyphenol, this would involve studying the orientation of the hydroxyl and methoxy (B1213986) groups relative to the benzene (B151609) ring to identify the most stable conformer(s) and the energy barriers between them.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A key point on this path is the transition state, which is the highest energy structure that the molecules pass through during the reaction.

The energy difference between the reactants and the transition state determines the activation energy of the reaction. Computational methods can be used to locate transition state geometries and calculate their energies, providing crucial insights into reaction rates and mechanisms. For this compound, this could involve studying its role in reactions like electrophilic aromatic substitution or its synthesis pathways.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds.

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range are typically predicted using Time-Dependent DFT (TD-DFT). These calculations provide information on the electronic transitions between molecular orbitals, corresponding to the wavelengths of light the molecule absorbs.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. ox.ac.uk The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org

In a theoretical study of this compound, an MEP map would be generated using quantum chemical calculations, such as Density Functional Theory (DFT). The map would display a color gradient on the molecular surface. Typically, red indicates regions of most negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms like oxygen, which are susceptible to electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential, usually around hydrogen atoms, which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen and the oxygen of the methoxy group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. The fluorine atoms, due to their high electronegativity, would also contribute to the electron distribution, influencing the potential of the aromatic ring. The hydrogen of the hydroxyl group would be expected to show a strong positive potential (blue), indicating its acidic nature and availability for hydrogen bonding. nih.gov Such an analysis provides crucial information for understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.net

Hypothetical MEP Surface Analysis for this compound

| Molecular Region | Predicted Electrostatic Potential (Color) | Potential Value Range (a.u.) | Implication for Reactivity |

|---|---|---|---|

| Phenolic Oxygen | Red | -0.04 to -0.06 | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Hydrogen | Blue | +0.05 to +0.07 | Site for nucleophilic attack, hydrogen bond donor |

| Methoxy Oxygen | Red-Yellow | -0.02 to -0.04 | Secondary site for electrophilic attack |

Machine Learning Interatomic Potentials (MLIPs) for Reactive Systems

Machine Learning Interatomic Potentials (MLIPs) represent a cutting-edge approach in computational chemistry, bridging the gap between the accuracy of quantum mechanics and the speed of classical force fields. arxiv.org MLIPs are trained on large datasets of quantum mechanical calculations (like DFT) to learn the relationship between atomic configurations and their corresponding energies and forces. ox.ac.uk This allows for large-scale molecular dynamics simulations of reactive systems with near-quantum accuracy but at a fraction of the computational cost. arxiv.org

For a reactive system involving this compound, developing a specific MLIP would involve several steps. First, a comprehensive dataset of atomic structures, energies, and forces for the molecule and its potential reaction intermediates and products would be generated using high-level DFT calculations. This dataset would need to cover a wide range of molecular configurations to ensure the robustness of the potential. youtube.com Subsequently, a machine learning model, often based on neural networks or Gaussian process regression, would be trained on this data. arxiv.org

Once developed, this bespoke MLIP could be used to simulate complex processes such as thermal decomposition, reactions with other molecules, or interactions with a catalytic surface over long timescales, which would be computationally prohibitive with direct DFT methods. These simulations could reveal reaction mechanisms, calculate reaction rates, and predict the formation of various products.

As of now, the development of a specific MLIP for this compound has not been reported in the literature. The table below presents a hypothetical summary of the parameters and performance of such a potential.

Hypothetical Parameters for a MLIP Trained for this compound

| Parameter | Description | Hypothetical Value/Method |

|---|---|---|

| Training Data Source | Method used to generate the reference data. | Density Functional Theory (DFT) with B3LYP functional |

| Dataset Size | Number of atomic configurations in the training set. | 20,000 structures |

| ML Architecture | The type of machine learning model used. | Deep Neural Network (DNN) |

| Energy RMSE | Root Mean Square Error for energy prediction on a test set. | < 1 meV/atom |

| Force RMSE | Root Mean Square Error for force prediction on a test set. | < 50 meV/Å |

Investigation of Magnetic Properties and Molecular Magnetizability

The study of magnetic properties at the molecular level provides insight into how a molecule responds to an external magnetic field. Molecular magnetizability is a key tensor property that describes the induced magnetic dipole moment in a molecule when it is placed in a magnetic field. Computational methods can be employed to calculate the magnetizability of a molecule like this compound.

These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT or other ab initio framework. The output of such a calculation would be the components of the magnetizability tensor (χxx, χyy, χzz) and the average magnetizability (χiso). The anisotropy of the magnetizability can also be determined, which provides information about the electronic distribution and aromaticity of the molecule.

For this compound, the presence of the aromatic ring would be the dominant factor in its magnetic properties. The substituents (fluorine, hydroxyl, and methoxy groups) would modulate the electron density and thus influence the magnetizability. For instance, the electronegative fluorine atoms would likely have a significant effect on the electronic currents within the benzene ring.

While specific research on the magnetic properties of this compound is not available, the table below shows a hypothetical set of calculated magnetizability values for the compound.

Hypothetical Calculated Molecular Magnetizability for this compound

| Property | Description | Hypothetical Value (cgs-ppm) |

|---|---|---|

| χiso | Isotropic (average) magnetizability | -85.0 |

| Δχ | Anisotropy of magnetizability | -40.0 |

| χxx | Magnetizability tensor component (x-axis) | -70.0 |

| χyy | Magnetizability tensor component (y-axis) | -75.0 |

Emerging Applications and Potential Research Avenues Non Pharmaceutical Focus

Applications in Advanced Materials Science

The unique combination of fluorine and methoxy (B1213986) functional groups on a phenol (B47542) backbone suggests that 2,4-Difluoro-6-methoxyphenol could serve as a valuable monomer or additive in the creation of high-performance materials. The electron-withdrawing nature of the fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Precursors for Polymeric Materials (e.g., Polyimide Resins)

While direct synthesis of polyimide resins from this compound is not yet extensively documented, the inclusion of fluorinated monomers in polyimide synthesis is a well-established strategy for enhancing polymer properties. Fluorinated polyimides are known for their low dielectric constants, high thermal stability, and excellent solubility, making them suitable for applications in microelectronics and aerospace. It is hypothesized that this compound could be chemically modified to create novel diamine or dianhydride monomers. The presence of the methoxy group could further influence solubility and processing characteristics.

| Enhanced Solubility | The methoxy group may improve the solubility of the resulting polyimide in organic solvents, facilitating easier processing. |

Components in Functionalized Coatings and Electroplating Systems

The reactivity of the phenolic hydroxyl group in this compound allows for its incorporation into various coating formulations. As a component, it could contribute to creating surfaces with specific functionalities, such as hydrophobicity, oleophobicity, and enhanced durability. In the realm of electroplating, organic additives are crucial for controlling the deposition process and the quality of the plated metal. While direct evidence is pending, fluorinated compounds are known to act as leveling agents and surfactants in electroplating baths. The specific stereochemistry and electronic properties of this compound could offer unique advantages in controlling crystal growth and improving the uniformity of metallic coatings.

Development of Specialized Magnetic Materials

The synthesis of specialized magnetic materials often involves the use of organic ligands to control the assembly and magnetic properties of metal centers. While the direct application of this compound in this area is still a nascent field of research, its potential as a ligand precursor is noteworthy. The fluorine and methoxy substituents can influence the electron density of the aromatic ring and the coordination properties of the phenolic oxygen, which in turn could modulate the magnetic exchange interactions between metal ions in a resulting coordination polymer or metal-organic framework (MOF).

Chemical Sensing and Molecular Recognition Systems

The structural features of this compound make it an intriguing candidate for the development of selective chemical sensors and molecular recognition systems. The strategic placement of fluoro and methoxy groups can create specific binding pockets and influence the electronic properties of the molecule, which are key for sensor design.

Ligand Design for Coordination Chemistry

The phenolic oxygen of this compound can act as a coordination site for metal ions. The electronic environment of this coordination site is significantly influenced by the ortho- and para-fluorine substituents, which are strongly electron-withdrawing, and the ortho-methoxy group. This tailored electronic and steric environment can lead to the formation of metal complexes with specific geometries and reactivities. Such ligands are foundational in the development of catalysts, molecular magnets, and luminescent materials.

Development of Chemosensors for Specific Chemical Species

A promising avenue of research is the use of this compound as a building block for chemosensors. By functionalizing the phenol group, it is possible to create molecules that exhibit a detectable change (e.g., in fluorescence or color) upon binding to a specific analyte. The fluorine atoms can enhance the photophysical properties of a potential sensor molecule and contribute to selective, non-covalent interactions with target species. Research in the broader field of fluorinated phenols has demonstrated their utility in designing fluorescent probes for various ions and small molecules.

Potential Chemosensor Design Strategies:

| Analyte Target | Proposed Mechanism |

|---|---|

| Metal Ions | The phenolic oxygen, as part of a larger chelating structure, could selectively bind to specific metal ions, leading to a change in the molecule's fluorescence or absorption spectrum. |

| Anions | Hydrogen bonding interactions involving the phenolic proton could be modulated by the presence of specific anions, triggering a detectable optical response. |

| Neutral Molecules | The creation of a specific binding cavity incorporating the difluoro-methoxyphenyl moiety could allow for the selective recognition of small organic molecules through host-guest interactions. |

Catalytic Applications and Enzyme-Mediated Systems

The utility of phenolic compounds in catalysis, particularly in enzyme-mediated systems, is a field of active research. However, the specific functions of this compound within these systems are not well-documented.

Role as Mediators in Laccase-Catalyzed Biotransformations

Laccases are enzymes that hold significant promise for various biotechnological applications, including bioremediation and the synthesis of valuable chemicals. Their efficiency can often be enhanced by the use of small molecules known as mediators. While a variety of phenolic compounds have been investigated for this purpose, there is currently no specific data available in scientific literature detailing the use or efficacy of this compound as a mediator in laccase-catalyzed biotransformations.

Involvement in Novel Catalytic Cycles

The unique electronic properties imparted by fluorine and methoxy substituents on a phenol ring could theoretically position this compound as a candidate for involvement in novel catalytic cycles. These groups can influence the redox potential and stability of the molecule, which are critical factors in catalysis. Nevertheless, a review of current research reveals no specific studies that have incorporated this compound into the design of new catalytic cycles.

Agrochemical and Specialty Chemical Research (e.g., Herbicide Components)

The development of new agrochemicals is a continuous effort to improve crop protection and yield. Phenolic structures are common scaffolds in the design of herbicides and other specialty chemicals. The substitution pattern of this compound, with its two fluorine atoms and a methoxy group, could potentially confer desirable biological activity. However, there is no published research that specifically identifies or evaluates this compound as a component in herbicide formulations or in other specialty chemical research.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex, functional assemblies. Phenolic scaffolds are often utilized in the design of host molecules for molecular recognition and in the construction of self-assembling systems.

Design of Receptor Molecules for Challenging Targets

The specific arrangement of functional groups on the this compound ring could, in principle, be exploited for the design of receptor molecules that can bind to challenging biological or environmental targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially contributing to binding affinity and selectivity. At present, there are no scientific reports on the application of this compound in the design and synthesis of such receptor molecules.

Self-Assembly Processes Involving Phenolic Scaffolds

The self-assembly of molecules into well-defined nanostructures is a cornerstone of materials science. Phenolic compounds can engage in hydrogen bonding and aromatic stacking interactions, which are key driving forces for self-assembly. While the potential for this compound to participate in such processes exists, there is a lack of experimental studies in the literature that describe its use in the formation of self-assembled architectures.

Q & A

Q. What are the common synthetic routes for 2,4-Difluoro-6-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via difluoromethylation of phenolic precursors using reagents like sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in polar aprotic solvents (e.g., DMF). Gas evolution during the reaction necessitates an oil bubbler to manage pressure . Key factors affecting yield include:

- Reaction time : Prolonged heating (>12 hours) may degrade sensitive intermediates.

- Temperature : Optimal ranges are 80–100°C to balance reactivity and side-product formation.

- Base selection : Cesium carbonate enhances nucleophilic substitution efficiency compared to weaker bases.

Characterization via 1H/13C NMR and HPLC (≥99% purity) is critical to confirm structure and assess purity .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Look for aromatic proton signals split by fluorine coupling (e.g., δ 6.5–7.5 ppm with ≈ 8–12 Hz). Methoxy groups appear as singlets near δ 3.8 ppm .

- 13C NMR : Fluorinated carbons show characteristic splitting (e.g., ≈ 245–265 Hz) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (230–265 nm) to confirm purity and rule out byproducts .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Analysis : Prioritize risk assessments for reagents (e.g., DMF toxicity, cesium carbonate corrosivity) and gas evolution risks .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure.

- Waste Disposal : Fluorinated byproducts require specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the difluoromethylation reaction for scalability?

Methodological Answer:

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables like solvent polarity (DMF vs. acetonitrile), base stoichiometry, and temperature gradients.

- Catalysis : Explore palladium or copper catalysts to reduce reaction time and improve regioselectivity .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates in real time .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isotopic Labeling : Use F NMR to confirm fluorine positions and rule out positional isomers.

- Literature Benchmarking : Cross-reference with structurally analogous compounds (e.g., 4-(2,4-Difluorophenyl)-2-formylphenol) to identify expected splitting patterns .

Q. What strategies address low yields in fluorinated phenol derivatives?

Methodological Answer:

- Protecting Groups : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during fluorination .

- Solvent Effects : Switch to hexafluoroisopropanol (HFIP) to stabilize fluorinated intermediates via hydrogen bonding .

- Purification : Use flash chromatography with hexane/ethyl acetate gradients or recrystallization in ethanol to isolate high-purity products .

Q. What are the emerging applications of this compound in drug discovery?

Methodological Answer:

- Pharmacophore Development : The compound’s fluorinated aromatic core serves as a scaffold for kinase inhibitors or antimicrobial agents.

- Pro-drug Synthesis : Functionalize the hydroxyl group to improve bioavailability (e.g., esterification with lipophilic moieties) .

- Biological Screening : Collaborate with assay developers to test cytotoxicity (e.g., MTT assays) and target binding (e.g., SPR) .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement QC checkpoints (e.g., HPLC at intermediate stages) to detect deviations early .

- Standard Operating Procedures (SOPs) : Document reagent lot numbers, storage conditions, and stirring rates to ensure reproducibility.

- Statistical Control : Use control charts to track yield and purity trends across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.